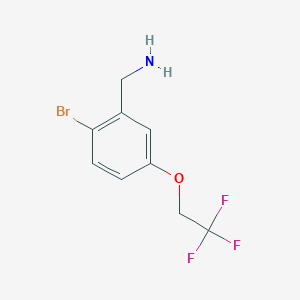

2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine

説明

Chemical Identity and Nomenclature

This compound is formally classified as an organic compound belonging to the aromatic amine family, characterized by its complex substitution pattern on a benzene ring system. The compound bears the Chemical Abstracts Service registry number 1539859-64-7, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula of this compound is established as C₉H₉BrF₃NO, reflecting the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the primary benzene ring serves as the base structure with numbered positions indicating substituent locations. The bromo substituent occupies the second position, while the 2,2,2-trifluoroethoxy group is positioned at the fifth carbon of the benzene ring, and the benzylamine moiety represents the primary functional group attachment. The molecular weight of this compound is calculated as 284.1 grams per mole, a value that reflects the cumulative atomic masses of all constituent elements.

The structural characteristics of this compound are further defined by the presence of electronegative fluorine atoms within the trifluoroethoxy substituent, which significantly influences the compound's electronic distribution and reactivity profile. The trifluoroethoxy group, containing three fluorine atoms bonded to a terminal carbon, creates a highly electronegative environment that affects both the physical and chemical properties of the molecule. This substitution pattern results in distinctive spectroscopic signatures and chemical behavior that distinguish it from other benzylamine derivatives.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Discovery

The development of this compound represents part of the broader evolution in fluorinated aromatic chemistry that has accelerated significantly over the past several decades. While specific discovery dates for this particular compound are not extensively documented in the available literature, its synthesis methodology draws from established techniques in halogenated benzylamine chemistry that have been refined through systematic research efforts.

The synthetic approaches to this compound typically involve multiple-step procedures that begin with appropriately substituted starting materials, often incorporating brominated benzene derivatives and trifluoroethanol components. The synthesis methodology requires careful control of reaction conditions, including temperature management, inert atmosphere maintenance, and precise reagent handling protocols to achieve optimal yields. Research has demonstrated that the preparation involves intermediate compounds that must be carefully isolated and purified to ensure the final product meets required specifications for research applications.

The development of this compound has been facilitated by advances in fluorination chemistry, particularly techniques involving the introduction of trifluoroethoxy groups onto aromatic systems. These methodological improvements have enabled researchers to access previously challenging molecular architectures with enhanced efficiency and selectivity. The compound's emergence in chemical catalogs and research databases reflects the growing demand for fluorinated building blocks in pharmaceutical and materials research, where the unique properties imparted by fluorine substitution are increasingly valued.

Contemporary research into this compound has been supported by computational studies that provide insights into its molecular structure and electronic properties. These theoretical investigations complement experimental work by predicting reactivity patterns and suggesting optimal synthetic pathways for accessing this and related compounds. The integration of computational and experimental approaches has accelerated the understanding of structure-property relationships in fluorinated benzylamine systems.

Position Within Fluorinated Benzylamine Derivatives

This compound occupies a distinctive position within the broader family of fluorinated benzylamine derivatives, representing a sophisticated example of multi-halogenated aromatic systems. The compound's structural features place it among a select group of molecules that combine both traditional halogen substitution (bromine) with advanced fluoroalkoxy functionalization, creating unique electronic and steric environments.

Within the context of related fluorinated benzylamines, this compound demonstrates several distinguishing characteristics that set it apart from simpler analogs. For comparison, compounds such as 3-Bromo-5-(trifluoromethoxy)benzylamine exhibit similar halogenation patterns but differ in the nature of their fluorinated substituents. The trifluoroethoxy group in the target compound provides greater structural flexibility compared to trifluoromethoxy analogs, potentially offering enhanced opportunities for molecular recognition and binding interactions in biological systems.

The positioning of substituents in this compound creates a specific electronic environment that influences both the compound's reactivity and its potential applications. The meta-relationship between the bromo and trifluoroethoxy substituents generates distinct electronic effects compared to ortho or para arrangements, resulting in unique chemical behavior that can be exploited in synthetic applications. This substitution pattern contributes to the compound's value as a building block for constructing more complex molecular architectures.

Table 2: Comparative Analysis of Related Fluorinated Benzylamine Derivatives

The compound's role within fluorinated chemistry extends beyond simple structural considerations to encompass its potential utility in medicinal chemistry applications. Fluorinated benzylamine derivatives have gained prominence in pharmaceutical research due to their enhanced metabolic stability and modified physicochemical properties compared to non-fluorinated analogs. The specific combination of bromination and trifluoroethoxy substitution in this compound provides multiple sites for further chemical modification, making it a versatile intermediate for drug discovery programs.

Research into related fluorinated benzylamine systems has revealed important structure-activity relationships that inform the potential applications of this compound. Studies of fluorinated phenylalanines and related aromatic amines have demonstrated that the introduction of fluorine-containing substituents can significantly alter biological activity, pharmacokinetic properties, and chemical reactivity. These findings suggest that the target compound may possess unique properties that distinguish it from conventional benzylamine derivatives.

特性

IUPAC Name |

[2-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBGQUFENDMDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

The synthesis typically starts from halogenated benzene derivatives such as 2,5-dibromotoluene or 2-bromobenzoic acid derivatives. Sodium 2,2,2-trifluoroethoxide, generated in situ by reacting sodium hydride with 2,2,2-trifluoroethanol, serves as the nucleophile to introduce the trifluoroethoxy moiety.

Introduction of the 2,2,2-Trifluoroethoxy Group

Nucleophilic Aromatic Substitution (SNAr) Reaction:

The halogenated aromatic compound (e.g., 2,5-dibromotoluene) is reacted with sodium 2,2,2-trifluoroethoxide in an aprotic polar solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).

A copper catalyst, typically copper (II) sulfate or copper iodide/bromide, is employed to facilitate the reaction.

The reaction temperature is maintained between 85°C and 105°C for optimal substitution efficiency.

This step yields 2-bromo-5-(2,2,2-trifluoroethoxy)toluene or related trifluoroethoxy-substituted intermediates.

Oxidation to Carboxylic Acid

The methyl group on the trifluoroethoxy-substituted toluene is oxidized to the corresponding benzoic acid derivative.

Potassium permanganate or sodium permanganate is used as the oxidizing agent.

The oxidation is performed by gradual addition of permanganate at 85-95°C, maintaining the temperature to avoid side reactions.

After oxidation, manganese oxide precipitate is removed by filtration, and the product is purified by cooling and filtration to remove unreacted materials.

This step produces 2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid with high purity and yield (e.g., 81.6% yield reported for related compounds).

Conversion to Benzylamine Derivative

The benzoic acid derivative undergoes further transformation to introduce the benzylamine group.

One approach involves converting the acid to an acid chloride intermediate, followed by reaction with an amine source such as 2-(aminomethyl)piperidine or other amines.

Alternatively, hydrogenation of an appropriate intermediate (e.g., 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamine) is performed using platinum or palladium on carbon catalysts under hydrogen pressure (0.39 to 0.59 MPa) at temperatures around 70°C.

The hydrogenation step reduces the intermediate to the benzylamine derivative, 2-bromo-5-(2,2,2-trifluoroethoxy)benzylamine.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Catalyst(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,5-dibromotoluene + NaOCH2CF3 | DMF, DMAc, or NMP | CuSO4, CuI, or CuBr | 85-105 | 70-85 | Copper catalyst essential for substitution |

| Oxidation | Potassium permanganate addition, gradual | Water, pyridine | None | 85-95 | ~80 | Controlled addition to maintain temp |

| Hydrogenation & amination | Intermediate + H2 under pressure | Water or suitable solvent | Pd/C or Pt/C | 70 | >80 | Hydrogen pressure 0.39-0.59 MPa |

Analysis and Optimization Insights

The use of copper catalysts in the nucleophilic substitution step is critical to achieve high conversion rates and selectivity for the trifluoroethoxy substitution.

Aprotic polar solvents like DMF and NMP facilitate the dissolution of reagents and stabilize intermediates, improving reaction efficiency.

Temperature control during oxidation prevents over-oxidation and decomposition, ensuring high purity of the benzoic acid intermediate.

Hydrogenation conditions (pressure, temperature, catalyst loading) are optimized to maximize amination yield while minimizing side reactions.

The entire synthetic route is designed to minimize steps and environmental impact, with reported methods emphasizing mild conditions, high yields, and reduced waste generation.

Summary of Key Preparation Methodology

The preparation of this compound is effectively achieved via:

Copper-catalyzed nucleophilic substitution of 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide in aprotic solvents at elevated temperatures.

Oxidation of the methyl group to the corresponding benzoic acid using potassium permanganate under controlled temperature.

Conversion of the acid intermediate to benzylamine through hydrogenation and amination steps employing palladium or platinum catalysts under hydrogen pressure.

This synthetic approach balances efficiency, selectivity, and scalability, making it suitable for both research and industrial applications.

化学反応の分析

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The benzylamine moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Nucleophilic substitution: Various substituted benzylamines.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a vital intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy and specificity of drugs by improving their pharmacokinetic properties. For instance, compounds with trifluoromethyl groups have demonstrated increased potency against various biological targets, including enzymes involved in neurotransmission and metabolic pathways .

Case Study: Drug Development

A notable example is the synthesis of Ubrogepant, a drug for migraine treatment that incorporates trifluoromethyl groups to enhance its binding affinity and selectivity towards its target receptors. The structural modifications facilitated by intermediates such as 2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine are crucial for optimizing the drug's therapeutic profile .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its unique chemical properties allow for improved efficacy against pests while minimizing environmental impact. Research indicates that fluorinated compounds can enhance bioactivity and reduce the required application rates for effective pest control .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85 | Effective against broadleaf weeds |

| 5-Bromo-2-(trifluoromethoxy)benzylamine | Insecticide | 90 | Targeted action on aphids and mites |

Material Science

Advanced Materials Development

In material science, this compound is applied in creating advanced polymers and coatings that exhibit enhanced thermal and chemical resistance. These materials are particularly useful in harsh environments where conventional materials may fail .

Case Study: Polymer Coatings

Research has shown that polymers synthesized using this compound display superior mechanical properties and resistance to solvents compared to non-fluorinated counterparts. This makes them suitable for applications in aerospace and automotive industries where durability is paramount .

Fluorinated Compounds Research

Synthesis of Fluorinated Intermediates

The compound plays a significant role in the synthesis of other fluorinated compounds, which are essential in various applications such as refrigerants and specialty solvents. The introduction of fluorine atoms can significantly alter the physical properties of organic compounds, leading to improved performance characteristics .

作用機序

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylamine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

類似化合物との比較

Halogenated Benzylamine Derivatives

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride (CAS: 1214331-01-7) :

- Structural Difference : Replaces the trifluoroethoxy group with a trifluoromethyl group.

- Impact : The trifluoromethyl group is more electron-withdrawing than trifluoroethoxy, increasing electrophilic reactivity. This compound exhibits higher hydrophobicity (logP ~2.8) compared to the trifluoroethoxy analog (estimated logP ~2.2) due to reduced polarity .

- Applications : Used in antiviral and anticancer drug discovery due to enhanced metabolic stability .

2-(Trifluoromethyl)benzylamine (CAS: 3048-01-9) :

Trifluoroethoxy-Containing Compounds

- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide (CAS: 160969-00-6): Structural Difference: Features an ethyl bromide chain instead of a benzylamine group. Impact: The bromide acts as a leaving group, making it suitable for nucleophilic substitutions. The target compound’s amine group enables coupling reactions, such as amide bond formation, critical in peptide-based drug synthesis .

Lansoprazole-Related Compounds (e.g., 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole) :

Ethylamine and Benzaldehyde Precursors

- 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine (CAS: 2167722-27-0): Structural Difference: Ethylamine chain replaces benzylamine. Impact: Reduced steric hindrance compared to benzylamine may improve solubility in polar solvents (e.g., ethanol or DMSO) .

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1517210-42-2) :

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| 2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine | ~298.11 | ~150–160 | 2.2 | Pharmaceutical intermediate |

| 2-Bromo-5-(trifluoromethyl)benzylamine HCl | 302.56 | >200 | 2.8 | Antiviral/anticancer research |

| 2-(Trifluoromethyl)benzylamine | 175.15 | 69 | 1.9 | Agrochemical synthesis |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide | 315.13 | 80–85 | 3.1 | Polymer and API intermediates |

Table 2: Reactivity and Stability Comparison

| Compound | Stability in Acidic Conditions | Susceptibility to Nucleophilic Substitution | Key Reactivity Notes |

|---|---|---|---|

| This compound | Moderate | High (Br site) | Amine group participates in cross-coupling |

| 2-Bromo-5-(trifluoromethyl)benzylamine HCl | High | Moderate (CF3 stabilizes ring) | Resists hydrolysis due to CF3 group |

| 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde | Low (aldehyde oxidation) | High (Br and aldehyde sites) | Prone to oxidation; store under inert atmosphere |

生物活性

2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The presence of bromine and a trifluoroethoxy group enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A bromine atom (Br) which is known to enhance biological activity.

- A trifluoroethoxy group that significantly alters the physicochemical properties of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to decreased production of metabolites that are crucial for disease progression.

- Receptor Binding : The trifluoroethoxy moiety may facilitate stronger interactions with specific receptors, enhancing the compound's efficacy in modulating receptor activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains. |

| Anticancer | In vitro studies suggest inhibition of cancer cell proliferation. |

| Anti-inflammatory | May reduce inflammation by modulating cytokine production. |

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 12 µM

- HeLa: 15 µM

- Cell Lines Tested :

-

Antimicrobial Properties :

In another study focused on antimicrobial activity, the compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 8 µg/mL

- Escherichia coli: 16 µg/mL

- Minimum Inhibitory Concentration (MIC) :

-

Neuroprotective Effects :

Preliminary research has suggested that the compound may possess neuroprotective properties by inhibiting neuroinflammation pathways associated with neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine, and how can intermediates be purified effectively?

- Methodological Answer : A multi-step synthesis typically involves bromination and trifluoroethoxy substitution on a benzylamine scaffold. For example, bromination of 5-(2,2,2-trifluoroethoxy)benzylamine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C can yield the target compound . Intermediate purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, monitoring for residual solvents or unreacted starting materials) .

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoroethoxy group (-OCH₂CF₃) enhances electrophilicity at the benzylamine’s aromatic ring due to its strong electron-withdrawing nature. This facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids at the bromo position. Kinetic studies using DFT calculations can model charge distribution, while experimental validation via Hammett plots (substituent σ constants) quantifies electronic effects .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., splitting patterns for -OCH₂CF₃ and aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).

- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects.

Discrepancies between calculated and observed spectra often arise from solvent interactions or tautomerism; variable-temperature NMR or deuteration experiments can clarify .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to microbial enzymes, such as leucyl-tRNA synthetase?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using enzyme crystal structures (PDB: 3L8U) identifies potential binding pockets. The trifluoroethoxy group’s hydrophobic interactions and bromine’s steric effects are parametrized in force fields (e.g., OPLS-AA). Free-energy perturbation (FEP) calculations refine binding energy estimates. Experimental validation via IC₅₀ assays (e.g., microbial growth inhibition) correlates with computational predictions .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives via cross-coupling?

- Methodological Answer : Competing protodeboronation or homocoupling in Suzuki reactions can be minimized by:

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under varying conditions (40°C/75% RH, light exposure) identify degradation pathways. LC-MS detects hydrolytic byproducts (e.g., debromination or trifluoroethanol formation). Storage in amber vials under inert gas (Ar) at -20°C in anhydrous DMSO or acetonitrile maximizes stability .

Q. What mechanistic insights explain contradictory biological activity data across in vitro vs. in vivo models?

- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., metabolic dehalogenation by cytochrome P450 enzymes). Isotope-labeled analogs (e.g., ¹⁸F or ¹¹C) track in vivo metabolism via PET imaging. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests (e.g., liver S9 fractions) bridge in vitro-in vivo correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。